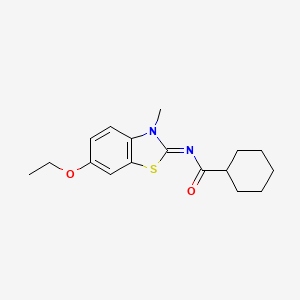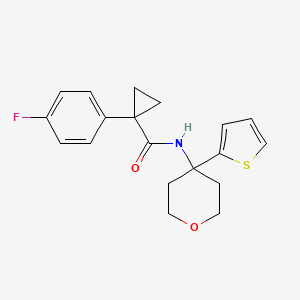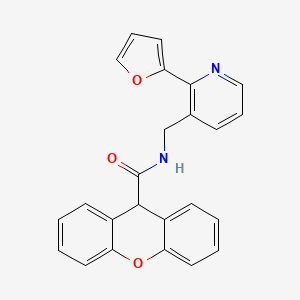![molecular formula C19H23N3OS B2468976 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 450343-74-5](/img/structure/B2468976.png)
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of such compounds can be complex. A related study discusses the stabilization of the supramolecular assembly due to C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources .Scientific Research Applications
Synthesis and Structural Analysis
The compound of interest, due to its complex structure, is a promising candidate for synthesis and structural analysis in medicinal chemistry. For example, Prabhuswamy et al. (2016) synthesized a structurally similar compound, showcasing the potential for creating novel molecules with significant biological activities. Their work emphasized the importance of crystal and molecular structure analysis for understanding compound stability and reactivity (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Antitumor and Anticancer Applications
Research into carboxamide derivatives and related compounds has shown promising antitumor and anticancer properties. Deady et al. (2003) explored carboxamide derivatives for their cytotoxic activities against various cancer cell lines, highlighting the potential of similar compounds in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003). Furthermore, El-Naggar et al. (2018) designed and synthesized novel pyrazolopyrimidines, demonstrating dose-dependent cytotoxic activities against liver and breast cancer cells, further underscoring the relevance of such compounds in antitumor research (El-Naggar, Hassan, Awad, & Mady, 2018).
Antibacterial Applications
Compounds with a similar backbone to the subject chemical have been investigated for their potential in treating bacterial infections. Gad-Elkareem, Abdel-fattah, & Elneairy (2011) synthesized thio-substituted ethyl nicotinate derivatives, exploring their antimicrobial activities. This research indicates the broader antimicrobial potential of compounds within this chemical class (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antioxidant Activities
Research by Mohamed and El-Sayed (2019) into novel indane-amide substituted compounds, including pyrazoles and pyrones, has shown promising antioxidant activities. These findings suggest that compounds with similar structures could play a significant role in developing new antioxidant therapies (Mohamed & El-Sayed, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-12-6-5-9-17(13(12)2)22-18(15-10-24-11-16(15)21-22)20-19(23)14-7-3-4-8-14/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXIZOPSKWPOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2468893.png)



![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide](/img/structure/B2468899.png)

![N-cyclopentyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2468901.png)
![3-[3-[(3-Chloro-5-cyanopyridin-2-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2468902.png)
![2-phenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2468903.png)

![6-[(4-Chlorobenzyl)thio]-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2468912.png)


